molecular formula C26H44NO6S- B1244207 Taurochenodeoxycholate anion

Taurochenodeoxycholate anion

Cat. No. B1244207
M. Wt: 498.7 g/mol
InChI Key: BHTRKEVKTKCXOH-BJLOMENOSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurochenodeoxycholate is an organosulfonate oxoanion that is the conjugate base of taurochenodeoxycholic acid arising from deprotonation of the sulfonate OH group;  major species at pH 7.3. It has a role as a human metabolite. It is an organosulfonate oxoanion and a cholanic acid conjugate anion. It is a conjugate base of a taurochenodeoxycholic acid.

Scientific Research Applications

Anti-Arthritic Properties

Taurochenodeoxycholic acid (TCDCA) demonstrates significant anti-arthritic effects in adjuvant arthritis in rats. TCDCA treatment leads to the suppression of paw swelling, amelioration of polyarthritis index, and improvement in radiologic changes in rats with adjuvant arthritis. It acts by reducing the overproduction and mRNA expression of TNF-α, IL-1β, and IL-6, while increasing IL-10 levels (Liu et al., 2011).

Cancer Research

In gastric cancer cells, TCDCA inhibits proliferation and invasion, and induces apoptosis. This effect was also observed in a tumor model in mice, indicating the potential of TCDCA as a basis for cancer treatment, especially in traditional Chinese medicine applications (Zhang et al., 2021).

Gut Microbiome and Biotransformation Enzymes

The gut microbiome of black bears reveals key enzymes for the biosynthesis of TUDCA from TCDCA, expanding the enzyme bank for bile acid biosynthesis. This discovery provides valuable insight into the natural biotransformation of TCDCA in the gut microbiome (Song et al., 2017).

Apoptotic Effects and Immune Regulation

TCDCA induces apoptosis in NR8383 cells through a PKC/JNK-dependent pathway. It also exhibits anti-inflammatory and immune regulation properties, indicating its potential use in treating diseases related to apoptosis and immune system disorders (Wang et al., 2016).

NF-κB Activation and Cytokine Expression

TCDCA suppresses NF-κB activation and the related expression of cytokines like TNF-α, IL-1β, and IL-6 in peritoneal macrophages of adjuvant arthritis rats. This effect is mediated by up-regulating the IκBα expression, illustrating its anti-inflammatory activity (Mao et al., 2018).

Interaction with Bile Acid Receptor TGR5

The binding of TCDCA to the TGR5 receptor activates it, leading to an increase in cAMP luciferase expression in cells. This interaction provides a potential therapeutic target and theoretical evidence for further TCDCA research (Qi et al., 2021).

Glucocorticoid Receptor Activation

TCDCA activates the glucocorticoid receptor (GR) in a concentration-dependent manner and exhibits anti-inflammatory and immunomodulatory functions similar to glucocorticoids. This effect involves multiple pathways, including GR and its related AP-1 signaling pathway (Li et al., 2019).

properties

Molecular Formula

C26H44NO6S-

Molecular Weight

498.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

BHTRKEVKTKCXOH-BJLOMENOSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurochenodeoxycholate anion
Reactant of Route 2
Reactant of Route 2
Taurochenodeoxycholate anion
Reactant of Route 3
Reactant of Route 3
Taurochenodeoxycholate anion
Reactant of Route 4
Reactant of Route 4
Taurochenodeoxycholate anion
Reactant of Route 5
Reactant of Route 5
Taurochenodeoxycholate anion
Reactant of Route 6
Reactant of Route 6
Taurochenodeoxycholate anion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.